3-Tert-butyl-5-(propan-2-YL)phenol
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Overview
Description
3-Tert-butyl-5-(propan-2-YL)phenol is an organic compound belonging to the class of phenols It is characterized by the presence of a tert-butyl group and an isopropyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-(propan-2-YL)phenol typically involves the alkylation of phenol with tert-butyl and isopropyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of supercritical carbon dioxide as a solvent has been explored to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-5-(propan-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenols .
Scientific Research Applications
3-Tert-butyl-5-(propan-2-YL)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its effects on cellular pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-5-(propan-2-YL)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the isopropyl group.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups but no isopropyl group.
4-Isopropylphenol: Contains an isopropyl group but lacks the tert-butyl group[][6].
Uniqueness
3-Tert-butyl-5-(propan-2-YL)phenol is unique due to the presence of both tert-butyl and isopropyl groups, which confer distinct steric and electronic properties
Properties
Molecular Formula |
C13H20O |
---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3-tert-butyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C13H20O/c1-9(2)10-6-11(13(3,4)5)8-12(14)7-10/h6-9,14H,1-5H3 |
InChI Key |
GZIGKDRGMAJENA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)O)C(C)(C)C |
Origin of Product |
United States |
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